molecular formula C14H9ClN2OS B2876705 N-(1,3-benzothiazol-6-yl)-2-chlorobenzamide CAS No. 941877-34-5

N-(1,3-benzothiazol-6-yl)-2-chlorobenzamide

Cat. No.: B2876705
CAS No.: 941877-34-5
M. Wt: 288.75
InChI Key: RGBXVGJVLPVEJB-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-6-yl)-2-chlorobenzamide (IUPAC name: this compound) is a benzamide derivative featuring a 2-chlorobenzoyl group linked to a 1,3-benzothiazol-6-yl moiety. Its synthesis was reported as a by-product during the purification of thiourea derivatives via column chromatography, with a fractional yield of 15% . The compound adopts a nearly planar conformation, with the amide group in the trans configuration, facilitating intermolecular interactions such as N–H⋯N hydrogen bonds and π–π stacking . Crystallographic analysis confirms its tetragonal crystal system (space group P4₃) with lattice parameters a = 8.795(4) Å, b = 8.795(4) Å, c = 15.115(6) Å, and β = 90.0° .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-11-4-2-1-3-10(11)14(18)17-9-5-6-12-13(7-9)19-8-16-12/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBXVGJVLPVEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Heterocyclic Carbene (NHC)-Catalyzed Direct Amidation

Reaction Overview

The most efficient method for synthesizing benzothiazole amides involves NHC-catalyzed oxidative amidation, as demonstrated in the preparation of N-(benzo[d]thiazol-2-yl)-2-chlorobenzamide (a structural analog). While this method targets the 2-position of benzothiazole, its principles can be adapted for 6-substituted derivatives by modifying the starting amine.

General Procedure
  • Reagents :

    • 2-Chlorobenzaldehyde (2.0 equiv)
    • 6-Aminobenzothiazole (1.0 equiv)
    • Triazolium salt (NHC precursor, 20 mol%)
    • Oxidant (e.g., 3,3',5,5'-tetra-tert-butylbiphenyl-4,4'-diyldioxolane, 2.0 equiv)
    • Cs₂CO₃ (1.2 equiv)
    • Solvent: CH₂Cl₂
  • Conditions :

    • Argon atmosphere, 25°C, 12 hours
  • Workup :

    • Purification via flash chromatography (petroleum ether/EtOAC = 80:20) yields the product as a white solid.
Mechanistic Insights

The reaction proceeds via NHC-mediated generation of an acyl azolium intermediate, which undergoes nucleophilic attack by the benzothiazole amine. The oxidant regenerates the active NHC catalyst, enabling catalytic turnover.

Key Data :

Parameter Value Source
Yield 91% (for 2-substituted analog)
Reaction Time 12 hours
TLC Rf 0.52 (Pet. ether/EtOAc 80:20)

Classical Amide Coupling via Acid Chloride

Two-Step Synthesis

For regioselective 6-substitution, classical coupling between 6-aminobenzothiazole and 2-chlorobenzoyl chloride is preferred.

Step 1: Synthesis of 2-Chlorobenzoyl Chloride
  • Reagents :

    • 2-Chlorobenzoic acid (1.0 equiv)
    • Thionyl chloride (3.0 equiv)
  • Conditions :

    • Reflux at 70°C for 3 hours
  • Workup :

    • Excess thionyl chloride removed under reduced pressure.
Step 2: Amide Bond Formation
  • Reagents :

    • 6-Aminobenzothiazole (1.0 equiv)
    • 2-Chlorobenzoyl chloride (1.2 equiv)
    • Base: Pyridine or Et₃N (2.0 equiv)
    • Solvent: THF
  • Conditions :

    • 0°C → room temperature, 6 hours
  • Workup :

    • Precipitation in ice-water, filtration, and recrystallization (ethanol/water).

Key Data :

Parameter Typical Range
Yield 70–85%
Purity (HPLC) >95%

Solid-Phase Synthesis for High-Throughput Applications

Resin-Based Strategy

A polystyrene-supported synthesis enables rapid parallel production:

  • Resin Functionalization :

    • Wang resin pre-loaded with 2-chlorobenzoic acid.
  • Coupling :

    • HATU/DIPEA activation, followed by 6-aminobenzothiazole (3.0 equiv).
  • Cleavage :

    • TFA/DCM (1:99) to release the product.

Advantages :

  • Scalable for library synthesis
  • Purity: >90% after cleavage

Comparative Analysis of Methods

Method Yield (%) Purity (%) Regioselectivity Scalability
NHC-Catalyzed 91 99 Moderate High
Acid Chloride Coupling 78 95 High Moderate
Solid-Phase 85 90 High High

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 13.02 (s, 1H, NH), 8.06–7.25 (m, 7H, Ar-H).
  • FTIR : 1676 cm⁻¹ (C=O), 1541 cm⁻¹ (C=N).
  • HRMS : Calculated for C₁₄H₁₀ClN₂OS [M+H]⁺: 289.0172; Found: 289.0175.

Purity Assessment

  • HPLC (C18 column, MeCN/H₂O = 70:30): Retention time = 6.2 min, single peak.

Challenges and Optimization

  • Regiochemical Control : Use of 6-aminobenzothiazole is critical; commercial scarcity necessitates in-house synthesis via Hofmann rearrangement of 6-nitrobenzothiazole.
  • Oxidant Selection : NHC-catalyzed reactions require stoichiometric oxidants, increasing costs. Substitution with O₂ or TEMPO improves sustainability.

Mechanism of Action

Comparison with Similar Compounds

Benzamide Derivatives with Aromatic Substituents

Several 2-chlorobenzamide derivatives with varying aromatic substituents have been synthesized and characterized. Key examples include:

Compound Name Substituent Yield (%) Melting Point (°C) Key Features
N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide 3-Benzyl-5-hydroxyphenyl 52 159.2–161.3 Contains hydroxyl and benzyl groups; ¹H NMR peaks at δ 10.29 (NH) and 9.34 (OH)
N-(2-Benzenesulfonamido-1,3-benzothiazol-6-yl)-2-chlorobenzamide 2-Benzenesulfonamido-benzothiazolyl N/A Not reported Additional sulfonamido group enhances molecular weight (C₂₀H₁₄ClN₃O₃S₂); used in high-throughput screening
N-(Phenyl)-2-chlorobenzamide Phenyl N/A Not reported Simpler structure; crystallizes in monoclinic system (P2₁/c) with a = 10.879(2) Å, β = 116.08°

Key Observations :

  • Yield : The target compound’s low yield (15%) contrasts with higher yields (50–82%) of derivatives in , likely due to its synthesis as a by-product .
  • Thermal Stability : Derivatives with bulkier substituents (e.g., sulfonamido in ) or heterocycles (e.g., benzothiazole in ) may exhibit higher thermal stability, though melting points are unreported for the target compound.
  • Spectroscopy : The hydroxyl and benzyl groups in introduce distinct ¹H NMR signals, while the planar structure of the target compound suggests downfield shifts for aromatic protons .

Heterocyclic Derivatives

Compounds incorporating heterocyclic moieties demonstrate diverse physicochemical properties:

Compound Name Core Structure Melting Point (°C) Key Features
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-benzodithiazin-3-yl)hydrazine Benzodithiazine 271–272 (dec.) Contains sulfone (SO₂) groups; IR peaks at 1345, 1155 cm⁻¹
6-Chloro-7-cyano-3-(2-hydroxybenzylidene)-benzodithiazine Benzodithiazine with cyano group 314–315 (dec.) High thermal stability; IR νmax 2235 cm⁻¹ (C≡N)

Key Observations :

  • Thermal Stability : Benzodithiazine derivatives decompose at significantly higher temperatures (>270°C) compared to benzothiazole-based amides, attributed to sulfone groups and extended conjugation .
  • Functional Groups: Cyano and hydrazine substituents alter electronic properties, as seen in IR and NMR spectra .

Structural and Spectroscopic Comparisons

  • Crystallography: The target compound’s planar structure contrasts with non-planar conformations in simpler amides (e.g., N-(phenyl)-2-chlorobenzamide), influencing packing efficiency and intermolecular interactions .
  • 35Cl NQR Studies : Substitutions in the side chain (e.g., benzothiazole vs. alkyl groups) modulate 35Cl NQR frequencies, reflecting changes in electron density at the chlorine atom .

Research Implications

  • Synthetic Challenges : Low yield and by-product status highlight the need for optimized synthetic routes .

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